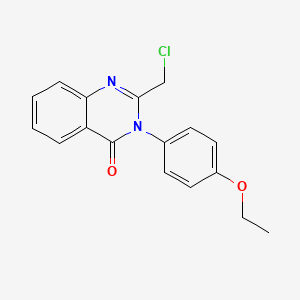
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide, also known as DFTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters and receptors in the brain. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. It also modulates the activity of NMDA receptors, which play a role in learning and memory.
Biochemical and Physiological Effects
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to increase the levels of antioxidants in the brain, which may help protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide in lab experiments is its relatively simple synthesis method. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have low toxicity in animal models. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide and to identify any potential side effects or limitations. Finally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide may also have potential applications in other areas, such as the treatment of chronic pain or inflammation.
Synthesemethoden
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide involves the reaction of 3,4-difluoroaniline with sodium azide to form 1-(3,4-difluorophenyl)-1H-tetrazole. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride to form N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N5O/c1-14(2,3)7-13(22)17-8-12-18-19-20-21(12)9-4-5-10(15)11(16)6-9/h4-6H,7-8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFMSKLUKILYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)
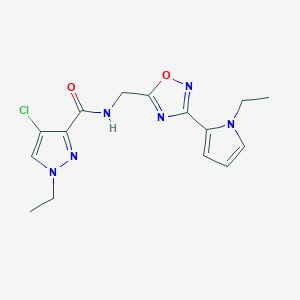

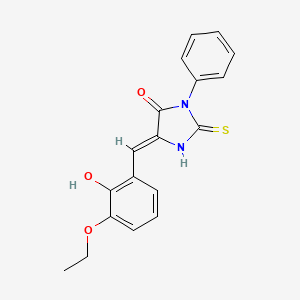
![3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2758250.png)
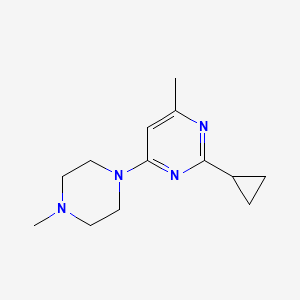
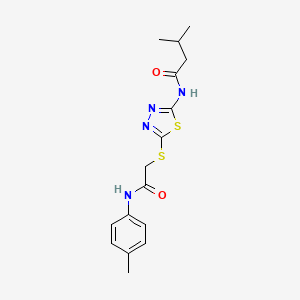
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)

![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B2758256.png)

